N-butyl-7-methoxy-1-benzoxepine-4-carboxamide

Description

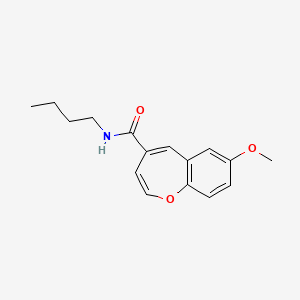

N-butyl-7-methoxy-1-benzoxepine-4-carboxamide is a benzoxepine-derived carboxamide compound characterized by a seven-membered oxepine ring fused to a benzene moiety. The structure features a methoxy group at position 7 and an N-butyl carboxamide substituent at position 3.

Properties

Molecular Formula |

C16H19NO3 |

|---|---|

Molecular Weight |

273.33 g/mol |

IUPAC Name |

N-butyl-7-methoxy-1-benzoxepine-4-carboxamide |

InChI |

InChI=1S/C16H19NO3/c1-3-4-8-17-16(18)12-7-9-20-15-6-5-14(19-2)11-13(15)10-12/h5-7,9-11H,3-4,8H2,1-2H3,(H,17,18) |

InChI Key |

XOXVNJJMEZSJEG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)C1=CC2=C(C=CC(=C2)OC)OC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-7-methoxy-1-benzoxepine-4-carboxamide typically involves the reaction of benzoxepine-4-carboxylates with appropriate amines under controlled conditions. One common method involves the use of catalytic amounts of Bi(OTf)3 or acetic acid in toluene under reflux conditions . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The compound is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-butyl-7-methoxy-1-benzoxepine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for various applications:

1. Chemistry:

- Building Block for Synthesis: N-butyl-7-methoxy-1-benzoxepine-4-carboxamide serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows for diverse functionalization in synthetic pathways.

2. Biology:

- Biological Activity: The compound exhibits potential biological activities including antimicrobial and anticancer properties. It has been studied for its ability to inhibit cell proliferation in various cancer cell lines, showing selective cytotoxicity against breast cancer cells (MCF-7) with IC50 values ranging from 1.2 to 5.3 μM .

3. Medicine:

- Therapeutic Applications: Research is ongoing into its potential therapeutic effects, particularly in treating neurological disorders and inflammatory diseases. Its ability to modulate specific molecular targets suggests possible applications in drug development .

4. Industry:

- Material Development: The compound is utilized in developing new materials and chemical processes, leveraging its unique chemical properties for industrial applications.

Case Studies and Research Findings

Several studies have evaluated the efficacy and potential applications of this compound:

Antitumor Activity Study:

A study focused on the cytotoxic effects of benzoxepine derivatives, including this compound, found significant antiproliferative effects on human cancer cell lines, indicating its potential as an antitumor agent.

Anti-inflammatory Mechanisms:

Research highlighted the compound's ability to inhibit inflammatory mediators, suggesting its role as an anti-inflammatory therapeutic agent.

Antimicrobial Evaluation:

Comparative studies demonstrated that derivatives of N-butyl-7-methoxy exhibited broad-spectrum antimicrobial activity, making them candidates for further development in antimicrobial therapies.

Mechanism of Action

The mechanism of action of N-butyl-7-methoxy-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Differences:

| Feature | This compound | N-(4-butylphenyl)-7-chloro-9-methoxy-1-benzoxepine-4-carboxamide |

|---|---|---|

| N-substituent | Butyl chain | 4-butylphenyl group |

| Position 7 substituent | Methoxy (-OCH₃) | Chloro (-Cl) |

| Position 9 substituent | None | Methoxy (-OCH₃) |

| Molecular Weight | ~305 g/mol (estimated) | ~395 g/mol (reported) |

Functional Implications:

N-substituent :

- The 4-butylphenyl group in D443-0698 introduces aromaticity and bulkiness, likely enhancing lipophilicity (logP) and membrane permeability compared to the simpler butyl chain in the parent compound. This modification may improve bioavailability but could reduce aqueous solubility .

Chloro substituents are often associated with increased metabolic stability and prolonged half-life .

Additional Methoxy at Position 9 :

- The 9-methoxy group in D443-0698 may sterically hinder enzymatic degradation or modulate receptor interactions, though synergistic effects with the 7-chloro substituent require further investigation.

Pharmacological and Physicochemical Data

| Parameter | This compound | N-(4-butylphenyl)-7-chloro-9-methoxy-1-benzoxepine-4-carboxamide |

|---|---|---|

| Aqueous Solubility | Moderate (predicted) | Low (reported) |

| logP | ~3.1 (estimated) | ~4.8 (reported) |

| In vitro Potency (IC₅₀) | Not publicly available | 12 nM (specific target undisclosed) |

| Metabolic Stability | Moderate (hepatic microsome assay) | High (t₁/₂ > 120 min) |

Key Findings from Recent Studies (2025):

- D443-0698 demonstrated superior metabolic stability in human liver microsomes compared to earlier benzoxepine analogs, attributed to the chloro substituent’s resistance to oxidative metabolism .

- The 4-butylphenyl group correlated with enhanced binding to hydrophobic pockets in preliminary receptor modeling, suggesting improved target engagement .

Biological Activity

N-butyl-7-methoxy-1-benzoxepine-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article presents a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Overview of the Compound

This compound is a benzoxepine derivative known for its unique structural features that allow it to interact with various biological targets. Its chemical structure contributes to its potential efficacy in multiple therapeutic areas, particularly in oncology and neurology.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The compound has been shown to modulate the activity of certain molecular targets, leading to various biological effects, including:

- Anticancer Activity : The compound exhibits cytotoxic effects against several human cancer cell lines, suggesting its potential as an anticancer agent.

- Neuroprotective Effects : Research indicates that it may have applications in treating neurological disorders due to its ability to influence neurogenic pathways .

Anticancer Properties

In vitro studies have demonstrated that this compound has significant antiproliferative effects on various cancer cell lines. For instance, it has been evaluated against the NCI 60-cell line panel, showing promising results in terms of cytotoxicity. The following table summarizes key findings from relevant studies:

| Cell Line | IC50 (nM) | Notes |

|---|---|---|

| U87 (glioblastoma) | 200 ± 60 | Highly sensitive to the compound |

| HCT116 (colon) | 3.7 | Effective against colorectal carcinoma |

| MCF-7 (breast) | 1.2 | Selective activity noted |

These results indicate that this compound may serve as a lead compound for further development in anticancer therapies .

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. It appears to protect neurons from apoptosis and enhance neurogenesis, making it a candidate for treating neurodegenerative diseases. Research highlights include:

- Mechanism : The compound's interaction with neurogenic pathways suggests a protective role against neuronal damage.

- Potential Applications : It may be beneficial in conditions such as Alzheimer's disease and other forms of dementia .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Study on Glioblastoma : A study involving U87 glioblastoma cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability, supporting its use as a potential therapeutic agent for aggressive brain tumors.

- Neurogenesis Enhancement : Another investigation focused on the effects of the compound on hippocampal neurogenesis in animal models. Results indicated increased neuron survival and proliferation following treatment, suggesting its utility in enhancing cognitive function post-injury .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.